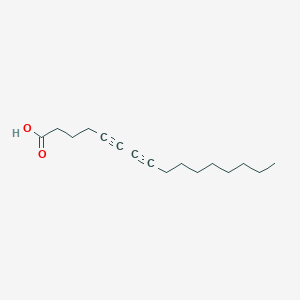
5,7-Hexadecadiynoic acid
Overview
Description
5,7-Hexadecadiynoic acid: is a diacetylenic acid with the molecular formula C₁₆H₂₄O₂ . It is characterized by the presence of two triple bonds in its carbon chain, specifically at the 5th and 7th positions. This compound is known for its participation in the synthesis of polymerizable asymmetric diacetylenic monomer compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Hexadecadiynoic acid typically involves the coupling of alkyne precursors. One common method is the reaction between dec-1-yne and 5-Hexynoic acid under specific conditions . The reaction conditions often include the use of catalysts such as palladium (II) chloride and copper (I) iodide in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Hexadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like with a .
Substitution: Reagents like or in the presence of .
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
5,7-Hexadecadiynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Hexadecadiynoic acid involves its ability to participate in polymerization reactions. The triple bonds in the compound can undergo 1,4-addition reactions to form conjugated polymers. These polymers exhibit unique optical and electronic properties, making them suitable for various applications in materials science .
Comparison with Similar Compounds
- 10,12-Pentacosadiynoic acid
- 10,12-Tricosadiynoic acid
- 9,12-Octadecadiynoic acid
Comparison: 5,7-Hexadecadiynoic acid is unique due to the specific positioning of its triple bonds at the 5th and 7th positions, which imparts distinct reactivity and polymerization characteristics. In contrast, compounds like 10,12-Pentacosadiynoic acid and 10,12-Tricosadiynoic acid have their triple bonds positioned differently, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
hexadeca-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNONNBJKKVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584220 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-01-3 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




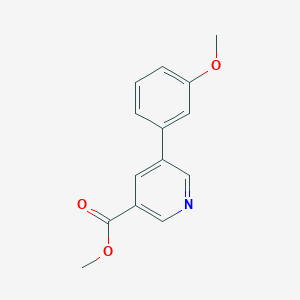
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)

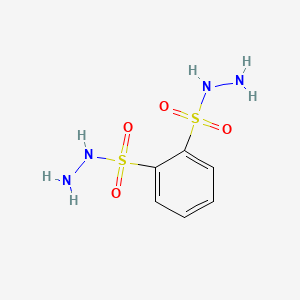
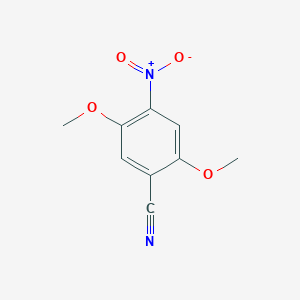



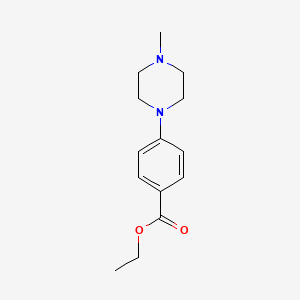
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)


